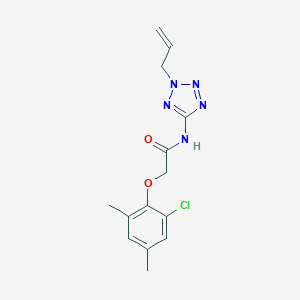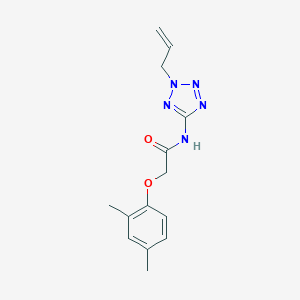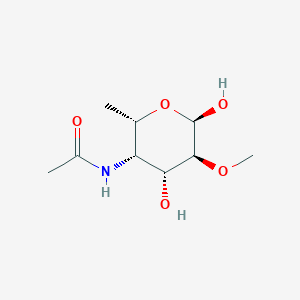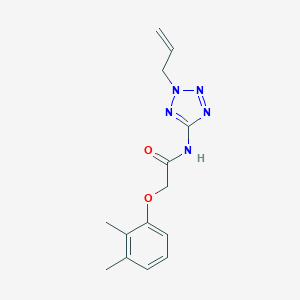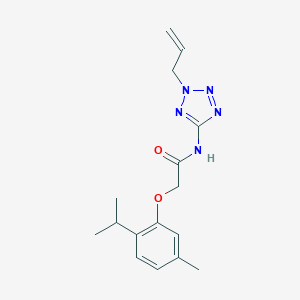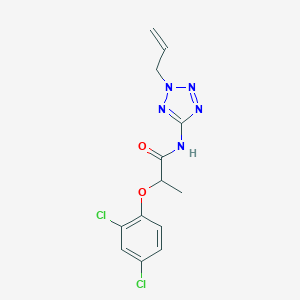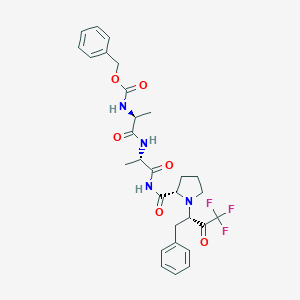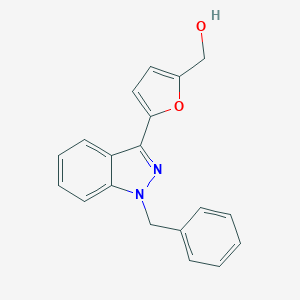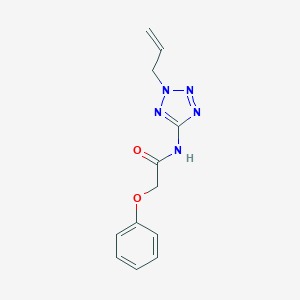
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide, also known as ATA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATA belongs to the class of tetrazole-based compounds and is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide is not fully understood, but it is known to act on various molecular targets, including the NF-κB pathway, ROS production, and cell cycle regulation. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also reduces ROS production, which is involved in the pathogenesis of various diseases, including cancer and cardiovascular diseases. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to arrest the cell cycle at the G2/M phase, which may contribute to its anticancer activity.
Effets Biochimiques Et Physiologiques
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to reduce oxidative stress and inflammation in various cell types, including cancer cells, endothelial cells, and neurons. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide is stable under various storage conditions and is soluble in various solvents, which makes it easy to handle in lab experiments. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also exhibits low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has some limitations for lab experiments, including its limited availability, high cost, and lack of standardized protocols for its use.
Orientations Futures
There are several future directions for N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide research, including the development of novel N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide derivatives with improved efficacy and reduced toxicity. The use of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide in combination with other drugs for the treatment of various diseases is also an area of interest. The development of standardized protocols for the use of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide in lab experiments and clinical trials is also needed. Furthermore, the elucidation of the molecular targets and signaling pathways involved in the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide is an area of ongoing research.
Méthodes De Synthèse
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide can be synthesized using various methods, including the reaction of phenoxyacetic acid with allylamine, followed by reaction with hydrazine hydrate and sodium nitrite. Another method involves the reaction of 2-phenoxyacetic acid with hydrazine hydrate and sodium nitrite, followed by reaction with allyl bromide. The purity and yield of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide can be improved through various purification methods, including recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, cardiovascular diseases, and neurological disorders. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also exhibits anti-inflammatory activity by suppressing the production of inflammatory cytokines and inhibiting the activation of NF-κB. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also exhibits neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide |
|---|---|
Formule moléculaire |
C12H13N5O2 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
2-phenoxy-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H13N5O2/c1-2-8-17-15-12(14-16-17)13-11(18)9-19-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15,18) |
Clé InChI |
AAMGCISFLBHRAR-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2 |
SMILES canonique |
C=CCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
